[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate
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Overview
Description
[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is a chemical compound with the molecular formula C17H19NO4. This compound is characterized by the presence of a carbamoyl group attached to a methylphenyl ring and an ester linkage to a methoxyphenyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate typically involves the reaction of 3-methylphenyl isocyanate with 2-(2-methoxyphenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reactants and optimized reaction conditions ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or carbamates.
Scientific Research Applications
[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate can be compared with similar compounds, such as:
3-Methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a carbamoyl group.
2,3-Dimethoxybenzoic acid: Contains methoxy groups but lacks the carbamoyl and ester functionalities.
3-Acetoxy-2-methylbenzoic acid: Similar aromatic structure but with an acetoxy group instead of a methoxy group.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-5-8-15(10-13)19-17(20)12-23-18(21)11-14-7-3-4-9-16(14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBOJZPCLIMXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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